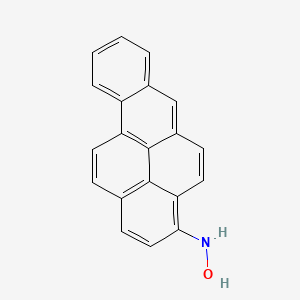

Benzo(a)pyren-3-amine, N-hydroxy-

Description

Benzo(a)pyren-3-amine, N-hydroxy- is a hydroxylated derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The compound features an amine group at the 3-position of the benzo(a)pyrene backbone, with a hydroxyl group attached to the nitrogen atom. This structural modification confers unique reactivity, particularly in radical-mediated transformations. N-hydroxy compounds, including this derivative, are critical precursors for generating electron-deficient N-oxyl radicals, which are employed in cross-dehydrogenative coupling (CDC) reactions for functionalizing organic substrates such as aromatic hydrocarbons and carbonyl compounds .

Properties

CAS No. |

149635-26-7 |

|---|---|

Molecular Formula |

C20H13NO |

Molecular Weight |

283.3 g/mol |

IUPAC Name |

N-benzo[a]pyren-3-ylhydroxylamine |

InChI |

InChI=1S/C20H13NO/c22-21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21-22H |

InChI Key |

CGWUYMHNHXYGCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(a)pyren-3-amine, N-hydroxy- typically involves the nitration of benzo(a)pyrene followed by reduction and subsequent hydroxylation. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The reduction step often employs iron powder and hydrochloric acid, while the hydroxylation can be achieved using hydrogen peroxide in the presence of a catalyst such as ferrous sulfate .

Industrial Production Methods

Industrial production of Benzo(a)pyren-3-amine, N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyren-3-amine, N-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

Oxidation: Quinones, hydroxylated derivatives

Reduction: Amines, reduced hydrocarbons

Substitution: Substituted aromatic compounds

Scientific Research Applications

Benzo(a)pyren-3-amine, N-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo(a)pyren-3-amine, N-hydroxy- involves its interaction with cellular components, leading to oxidative stress and DNA damage. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, causing mutations and potentially leading to cancer . The aryl hydrocarbon receptor (AhR) pathway plays a crucial role in mediating these effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Benzo(a)pyren-3-amine, N-hydroxy- vs. N-Benzylamine Derivatives

- Example Compounds: N-Benzyl-N-(4-chlorobenzyl)-N-[2-iodo-3-(4-chlorophenoxy)propyl]amine (7c) N-Benzyl-N-(4-methoxybenzyl)-N-(2-iodo-3-phenoxypropyl)amine (7d)

- Key Differences :

- Backbone : Benzo(a)pyren-3-amine, N-hydroxy- is based on a PAH framework, while 7c/7d feature aliphatic or simple aromatic backbones.

- Functional Groups : The hydroxyl group on the N-amine in Benzo(a)pyren-3-amine enhances its ability to form reactive radicals, unlike the halogenated or alkoxy-substituted benzyl groups in 7c/7d.

- Applications : N-Benzylamines like 7c/7d are primarily intermediates in drug synthesis, whereas Benzo(a)pyren-3-amine, N-hydroxy- is tailored for catalytic radical reactions .

B. Pyridin-3-amine Derivatives

- Example Compounds :

- Key Differences :

- Heterocyclic vs. PAH Systems : Pyridin-3-amines incorporate nitrogen-containing heterocycles, offering distinct electronic properties compared to the fully conjugated PAH system of Benzo(a)pyren-3-amine.

- Reactivity : Pyridin-3-amines are often used in medicinal chemistry (e.g., as kinase inhibitors), whereas Benzo(a)pyren-3-amine, N-hydroxy- is optimized for oxidative coupling reactions .

C. Morphinan-3-amine Derivatives

- Example Compounds :

- Key Differences: Complexity: Morphinan derivatives have a rigid tetracyclic structure, contrasting with the planar benzo(a)pyrene system. Bioactivity: These compounds target opioid receptors, while Benzo(a)pyren-3-amine, N-hydroxy- is non-bioactive and serves synthetic/catalytic roles .

Physicochemical Properties

| Property | Benzo(a)pyren-3-amine, N-hydroxy- | N-Benzylamines (7c/7d) | Pyridin-3-amines (4, 12) |

|---|---|---|---|

| Molecular Weight | ~300–350 g/mol | ~500–600 g/mol | ~250–400 g/mol |

| Solubility | Low (PAH backbone) | Moderate (oily) | Moderate (polar groups) |

| Stability | Air-sensitive (radical precursor) | Stable | Stable |

| Functional Groups | N–OH, aromatic amine | Halogens, alkoxy | Pyridine, benzyloxy |

- Key Insight: The hydroxyl group in Benzo(a)pyren-3-amine, N-hydroxy- increases polarity compared to non-hydroxylated analogues but is offset by the hydrophobic PAH system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.